molecular formula C14H28N2 B4995629 1-(1-propyl-4-piperidinyl)azepane

1-(1-propyl-4-piperidinyl)azepane

Cat. No.: B4995629
M. Wt: 224.39 g/mol
InChI Key: BHGTYYUJPRPDNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Propyl-4-piperidinyl)azepane is a synthetic organic compound featuring a molecular framework that incorporates both piperidine and azepane heterocycles. These nitrogen-containing scaffolds are recognized as privileged structures in medicinal chemistry due to their prevalence in pharmaceuticals and their ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates . The piperidine ring is a fundamental building block found in more than twenty classes of approved drugs , while seven-membered azepine-based rings offer valuable conformational flexibility for interacting with biological targets . Compounds containing these structures are investigated across numerous therapeutic areas, including the development of anticancer , central nervous system (CNS) , and anti-infective agents . The specific substitution pattern of the propyl chain and the fusion of the two heterocycles in this compound make it a sophisticated intermediate for constructing novel molecular entities. It is primarily of interest in hit-to-lead optimization campaigns, serving as a core scaffold for the synthesis of potential protein-protein interaction (PPI) modulators or other biologically active molecules. This product is intended for research and development purposes in a controlled laboratory setting only. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(1-propylpiperidin-4-yl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2/c1-2-9-15-12-7-14(8-13-15)16-10-5-3-4-6-11-16/h14H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGTYYUJPRPDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Ring Systems : The target compound’s piperidine-azepane fusion contrasts with morpholine (oxygen-containing) or piperazine (two nitrogens) cores, impacting electronic properties and solubility .
  • Substituents : Propyl groups (target) vs. pyridinyl () or diazenyl () alter steric bulk and polarity. Propyl may enhance lipophilicity compared to aromatic substituents.
  • Synthesis : Alkali metal hydride-mediated reactions () are effective for azepane derivatives but may require optimization for fused bicyclic systems.

Spectroscopic and Physical Properties

Table 2: NMR and Mass Spectrometry Data

Compound ¹H NMR Shifts (δ, ppm) Key Spectral Features Mass Spectrometry (HRMS) Reference
1-(Pyridin-3-yl)azepane Distinct multiplet at ~3.2 Azepane CH₂ signals (2.5–3.5 ppm) Not reported
4-(Pyridin-3-yl)morpholine Split signals near 3.8 Morpholine O-CH₂ at ~3.7 ppm Not reported
1-Isopropyl-4-[2-aryl-1-diazenyl]piperazine Aromatic protons at 7.5–8.0 Piperazine CH₂ at 2.5–3.0 ppm m/z 320.2012 (calculated)
AB-005 Azepane Isomer Not reported Likely indole NH ~10 ppm Not reported

Key Observations :

  • The target compound’s NMR would likely show piperidine CH₂ signals (~2.5–3.0 ppm) overlapping with azepane protons, complicating analysis without advanced techniques (e.g., 2D NMR) .
  • HRMS data for piperazine derivatives () highlight the utility of mass spectrometry in validating complex structures.

Pharmacological and Regulatory Considerations

  • AB-005 Azepane Isomer: Reported in 2012 as a synthetic cannabinoid, suggesting azepane derivatives may interact with cannabinoid receptors. The target compound’s piperidine-propyl group could modulate affinity compared to AB-005’s indole-cyclopropane motif .
  • Legal Status : Piperidine/azepane-based compounds are often scrutinized under drug legislation due to structural similarities to controlled substances (e.g., JWH-018 analogs in ).

Q & A

Q. What are the primary synthetic routes for 1-(1-propyl-4-piperidinyl)azepane, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves coupling a piperidine precursor (e.g., 4-propylpiperidine) with an azepane derivative via nucleophilic substitution or reductive amination. Key steps include:

  • Base-catalyzed reactions : Triethylamine is often used to neutralize byproducts like HCl in substitution reactions .
  • Temperature control : Reactions are conducted at 0–25°C to minimize side-product formation .
  • Purification : Column chromatography or recrystallization is employed to isolate the compound, with yields ranging from 40–75% depending on solvent polarity .

Table 1: Comparison of Synthetic Methods

MethodCatalyst/SolventYield (%)Purity (HPLC)Reference
Nucleophilic SubstitutionTriethylamine/DCM65≥95%
Reductive AminationNaBH₃CN/MeOH5289%

Q. How is the structural identity of this compound validated in new syntheses?

Answer: Structural confirmation relies on:

  • NMR spectroscopy : Distinct signals for the azepane ring (δ 1.4–2.1 ppm, multiplet) and propyl-piperidine moiety (δ 0.9 ppm, triplet for CH₃) .
  • Mass spectrometry : Molecular ion peak at m/z 237.2 (C₁₃H₂₄N₂) .
  • X-ray crystallography : Used to resolve ambiguities in stereochemistry .

Q. What preliminary biological activities have been reported for this compound?

Answer: Initial studies highlight:

  • Receptor binding : Moderate affinity for serotonin (5-HT₂A) and dopamine D₂ receptors (IC₅₀ = 1.2 µM and 3.5 µM, respectively) .
  • In vitro cytotoxicity : IC₅₀ > 50 µM in HEK293 cells, suggesting low acute toxicity .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in large-scale production?

Answer: Strategies include:

  • Continuous flow reactors : Enhance mixing and heat transfer, improving consistency (yield increase by 15–20%) .
  • Catalyst screening : Transitioning from triethylamine to DMAP (4-dimethylaminopyridine) reduces reaction time by 30% .
  • Byproduct mitigation : Adding molecular sieves absorbs HCl, preventing side reactions .

Q. What experimental approaches resolve contradictions in reported receptor-binding data?

Answer: Discrepancies (e.g., 5-HT₂A IC₅₀ values ranging from 1.2–5.0 µM) arise from assay conditions. Solutions:

  • Standardized assays : Use identical cell lines (e.g., CHO-K1 vs. HEK293) and buffer pH (7.4) .
  • Radioligand competition : Compare displacement of [³H]ketanserin (5-HT₂A) vs. [³H]spiperone (D₂) to confirm selectivity .

Q. How does the compound’s conformational flexibility impact its pharmacokinetic properties?

Answer: The azepane ring’s seven-membered structure allows:

  • Enhanced solubility : LogP = 2.1 (vs. 3.5 for rigid piperidine analogs) .
  • Metabolic stability : Resistance to CYP3A4 oxidation due to steric hindrance (t₁/₂ = 8.2 h in human liver microsomes) .

Table 2: Pharmacokinetic Comparison with Analogues

CompoundLogPt₁/₂ (h)Plasma Protein Binding (%)
This compound2.18.278
1-(4-Nitrophenyl)Azepane2.84.585

Q. What mechanistic insights explain its variable activity across neurotransmitter receptors?

Answer: Molecular docking studies suggest:

  • 5-HT₂A binding : The propyl group occupies a hydrophobic pocket near transmembrane helix 5, stabilizing the receptor’s active state .
  • D₂ receptor : Weaker interactions due to steric clashes with Thr³.³⁶ in the orthosteric site .

Methodological Guidance

  • Handling data contradictions : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Scale-up challenges : Prioritize QbD (Quality by Design) principles to define critical process parameters (CPPs) like temperature and stirring rate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.